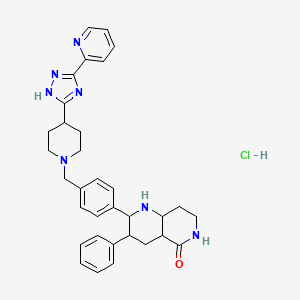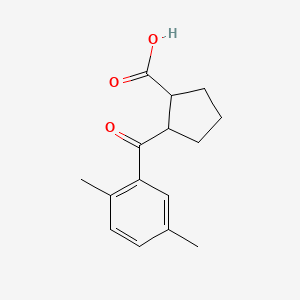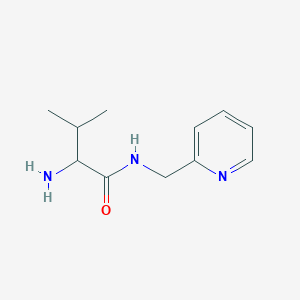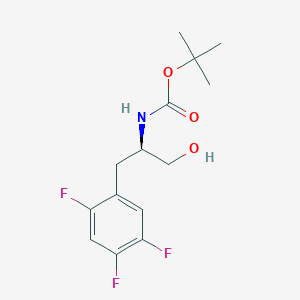
Akti_2008 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Akti_2008 (hydrochloride) is a potent and selective inhibitor of Akt1 and Akt2, which are key proteins involved in the PI3K/Akt signaling pathway. This pathway plays a crucial role in various cellular processes, including glucose metabolism, apoptosis, cell differentiation, and transcription. Akti_2008 (hydrochloride) has shown promise in overcoming Akt1/Akt2-mediated resistance to chemotherapeutics in tumor cells .
Méthodes De Préparation
The synthesis of Akti_2008 (hydrochloride) involves multiple steps, starting with the preparation of the core quinoxaline structure. The synthetic route typically includes the following steps:
Formation of the Quinoxaline Core: This involves the condensation of an aromatic diamine with a diketone under acidic conditions to form the quinoxaline ring.
Functionalization: The quinoxaline core is then functionalized with various substituents to enhance its inhibitory activity. This may involve reactions such as alkylation, acylation, or sulfonation.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods for Akti_2008 (hydrochloride) would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production .
Analyse Des Réactions Chimiques
Akti_2008 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the quinoxaline core or other functional groups.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can be employed to introduce different substituents onto the quinoxaline ring.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions include various substituted quinoxalines and their derivatives .
Applications De Recherche Scientifique
Akti_2008 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the PI3K/Akt signaling pathway and its role in various cellular processes.
Biology: The compound is employed in cell-based assays to investigate the effects of Akt inhibition on cell proliferation, apoptosis, and differentiation.
Medicine: Akti_2008 (hydrochloride) is being explored as a potential therapeutic agent for the treatment of cancers that exhibit Akt1/Akt2-mediated resistance to chemotherapeutics.
Mécanisme D'action
Akti_2008 (hydrochloride) exerts its effects by selectively inhibiting the activity of Akt1 and Akt2. The inhibition is pleckstrin homology (PH) domain-dependent, meaning that the compound binds to the PH domain of Akt1 and Akt2, preventing their activation and subsequent phosphorylation. This inhibition disrupts the PI3K/Akt signaling pathway, leading to reduced cell proliferation and increased apoptosis in tumor cells .
Comparaison Avec Des Composés Similaires
Akti_2008 (hydrochloride) is unique in its selectivity for Akt1 and Akt2 over other kinases. Similar compounds include:
MK-2206: A highly selective inhibitor of Akt1, Akt2, and Akt3, used in various cancer research studies.
Perifosine: An Akt inhibitor that targets the pleckstrin homology domain and is used in clinical trials for cancer treatment.
SC79: A brain-penetrant Akt activator that also inhibits Akt-PH domain translocation.
Capivasertib (AZD5363): An inhibitor of all Akt isoforms, used in clinical trials for cancer therapy.
Akti_2008 (hydrochloride) stands out due to its high selectivity for Akt1 and Akt2, making it a valuable tool for studying the specific roles of these isoforms in cellular processes .
Propriétés
Formule moléculaire |
C33H38ClN7O |
|---|---|
Poids moléculaire |
584.2 g/mol |
Nom IUPAC |
3-phenyl-2-[4-[[4-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]phenyl]-2,3,4,4a,6,7,8,8a-octahydro-1H-1,6-naphthyridin-5-one;hydrochloride |
InChI |
InChI=1S/C33H37N7O.ClH/c41-33-27-20-26(23-6-2-1-3-7-23)30(36-28(27)13-17-35-33)24-11-9-22(10-12-24)21-40-18-14-25(15-19-40)31-37-32(39-38-31)29-8-4-5-16-34-29;/h1-12,16,25-28,30,36H,13-15,17-21H2,(H,35,41)(H,37,38,39);1H |
Clé InChI |
KTDDJXMDJWVJAH-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(=O)C2C1NC(C(C2)C3=CC=CC=C3)C4=CC=C(C=C4)CN5CCC(CC5)C6=NC(=NN6)C7=CC=CC=N7.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-[(2-Methylpropan-2-yl)oxycarbonyl]phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B14798478.png)
![(1R)-1-((4S,6S)-5,5-Dimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)-3-methylbutan-1-amine](/img/structure/B14798485.png)

![3-[4-[4-[2-[3-[(dimethylamino)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-ethylpyrazol-3-yl]phenyl]-1,1-dimethylurea](/img/structure/B14798494.png)
![4-[5-(4-fluorophenyl)-2-[3-[(S)-methylsulfinyl]phenyl]-1,4-dihydroimidazol-5-yl]pyridine](/img/structure/B14798502.png)
![(2R,3S,4S,5S)-2,3,4-Tris(benzyloxy)-5-[(benzyloxy)methyl]-5-hydroxycyclohexan-1-one](/img/structure/B14798507.png)


![8-Cyclohexyl-N-Methoxy-5-Oxo-2-{[4-(2-Pyrrolidin-1-Ylethyl)phenyl]amino}-5,8-Dihydropyrido[2,3-D]pyrimidine-6-Carboxamide](/img/structure/B14798521.png)
![2-(4-bromo-2-chlorophenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14798534.png)

![[3-(Aminomethyl)-1,2,4-oxadiazol-5-yl]-(3-hydroxypyrrolidin-1-yl)methanone](/img/structure/B14798547.png)

![N-[(4-methylpiperidin-1-yl)carbonothioyl]-2,2-diphenylacetamide](/img/structure/B14798564.png)
